6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a synthetic organic compound characterized by its unique structure and chemical properties. It is classified as a sulfonyl chloride, which is a type of compound containing a sulfonyl group () attached to a chlorine atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized from 3-methyl-1-benzothiophene-2-sulfonyl chloride through chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The synthesis typically requires controlled conditions to ensure high yield and purity.
6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride falls under the category of organosulfur compounds, specifically sulfonyl chlorides. These compounds are known for their reactivity due to the presence of the electrophilic sulfonyl group, making them valuable in organic synthesis and biochemical applications.
The synthesis of 6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride generally involves the following steps:
The reaction conditions, such as temperature, solvent choice, and chlorinating agent concentration, are critical for optimizing yield and minimizing by-products. Industrial methods may scale these processes while maintaining strict control over reaction parameters.
The molecular structure of 6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride can be represented as follows:
The compound's structural data can be derived from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular conformation.
6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is involved in several types of chemical reactions:
The reactivity of this compound allows it to serve as an electrophilic reagent in organic synthesis, facilitating the introduction of sulfonamide groups into target molecules.
The mechanism of action for 6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride primarily involves electrophilic substitution reactions where the sulfonyl chloride acts as an electrophile:
The efficacy and stability of this compound's interactions are influenced by environmental factors such as pH and temperature, which can modify its reactivity profile.
6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride has diverse applications in scientific research:
Electrophilic cyclization is pivotal for constructing the benzothiophene core of 6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride. The chlorosulfonic acid-mediated cyclization of thioanisole derivatives enables regioselective ring closure under controlled temperatures (20–25°C), minimizing sulfone byproducts . Key parameters include:
Table 1: Electrophilic Cyclization Methods for Benzothiophene Synthesis
Substrate | Electrophile | Temperature (°C) | Byproduct Formation | Yield (%) |
---|---|---|---|---|
Thioanisole derivative | Chlorosulfonic acid | 20–25 | Diphenyl sulfone | 75–77 |
Sodium benzenesulfonate | Phosphorus pentachloride | 170–180 | Chlorobenzene | 75–80 |
Sodium benzenesulfonate | Phosphorus oxychloride | 170–180 | Complex phosphates | 74–87 |
Diazotization is employed to introduce chlorine at the C6 position. Arenediazonium salts, generated in situ from aniline precursors, react with copper(I) chloride or sulfur dioxide to install the chloro group. Critical advancements include:
Sulfonyl chloride installation at C2 utilizes three primary methods:
Table 2: Chlorination Reagents for Sulfonyl Chloride Synthesis
Reagent | Conditions | Catalyst | Substrate Compatibility | Yield (%) |
---|---|---|---|---|
PCl₅ | 170–180°C, 15 h | None | Aromatic sulfonates | 75–80 |
SOCl₂/DMF | -20°C to 25°C, 1–2 h | DMF | Aliphatic/unsaturated acids | 80 |
ClCH₂OCH₃ | 25°C, 4 h | ZnCl₂ (trace) | Acid-sensitive groups | 88–96 |
Table 3: Catalyst Systems for Sulfonyl Chloride Formation
Catalyst Type | Example | Temperature (°C) | Reusability | Yield Range (%) |
---|---|---|---|---|
Homogeneous | AlCl₃ | 25–80 | No | 63–90 |
Polymer-bound | Polystyrene-PCl₃ | 25 | Yes (3–5 cycles) | 50–86 |
Lewis acid-resin complex | Amberlite IRA-93/PCl₅ | 25 | Yes (acid/base wash) | 51–86 |
Regioselectivity at C3/C2 positions is governed by:
Table 4: Compound Identifiers for 6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl Chloride
Property | Value |
---|---|
CAS Registry Number | 752135-37-8 |
Molecular Formula | C₉H₆Cl₂O₂S₂ |
Molecular Weight | 281.18 g/mol |
SMILES | O=S(C1=C(C)C2=CC=C(Cl)C=C2S1)(Cl)=O |
InChIKey | DYRASNHESMAQAI-UHFFFAOYSA-N |
Storage Conditions | Cold-chain transportation |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5